Cecropin-D
Description
Taxonomic Origins in Lepidopteran Species
This compound originated from Hyalophora cecropia, a species representing the largest native moth in North America and a member of the family Saturniidae, commonly referred to as giant silk moths. This taxonomic classification places the cecropia moth within the order Lepidoptera, which encompasses butterflies and moths, representing one of the most diverse insect orders with significant ecological and evolutionary importance. The cecropia moth exhibits a wide geographical distribution across the eastern half of the United States and southern Canada, with females documented to possess wingspans ranging from five to seven inches or more. The species demonstrates remarkable adaptability to various environmental conditions, with larvae commonly found on maple trees but also documented on cherry and birch trees among numerous other host plants.
The taxonomic significance of Hyalophora cecropia extends beyond its role as the source organism for this compound, as this species serves as a model organism for studying lepidopteran immunity and development. The moth's life cycle characteristics, including its lack of functional mouth parts and digestive system in the adult stage, necessitate a survival period of approximately two weeks, during which reproduction must occur. This biological constraint has likely contributed to the evolution of robust immune mechanisms during the larval and pupal stages, when the organism is most vulnerable to pathogenic threats and must maintain its viability through extended developmental periods. The discovery of this compound within this taxonomic context has subsequently led to investigations of similar antimicrobial peptides across other lepidopteran species, revealing both conserved and divergent evolutionary strategies for antimicrobial defense within this insect order.
The broader taxonomic implications of this compound discovery have extended beyond lepidopteran species, with researchers identifying related peptides in other insect orders. Notably, recent research has characterized a novel this compound from Anopheles gambiae, a dipteran species representing malaria-transmitting mosquitoes. This finding demonstrates that this compound-like peptides have evolved independently or through common ancestry across different insect orders, suggesting fundamental importance in arthropod immune systems. The comparative analysis of this compound variants across different taxonomic groups provides valuable insights into the evolutionary pressures that have shaped antimicrobial peptide diversity and functionality throughout insect evolution.
Evolutionary Context Among Cecropin Family Peptides
The evolutionary context of this compound within the broader cecropin family reveals a complex pattern of gene duplication, divergence, and functional specialization that has occurred over millions of years of arthropod evolution. Molecular genetic analysis has demonstrated that the three major cecropins identified in Hyalophora cecropia - cecropins A, B, and D - represent products of three distinct genes derived from a common ancestral sequence. This evolutionary relationship is supported by significant sequence homology among the three peptides, with this compound sharing structural features including the characteristic basic amino-terminal region and hydrophobic carboxyl-terminal domain that define the cecropin family. The cecropin gene cluster in Hyalophora cecropia spans approximately 20 kilobases of deoxyribonucleic acid, with considerable distances between individual genes and the presence of insertion elements within the introns of the A and D genes.
The temporal expression patterns of cecropin family members provide compelling evidence for functional divergence following gene duplication events. While cecropins A and B exhibit rapid upregulation within two hours of bacterial challenge and maintain elevated expression levels for several days, this compound demonstrates a distinctly delayed expression pattern. This differential temporal regulation suggests that this compound has evolved to fulfill specialized roles within the immune response that complement but do not overlap with the functions of cecropins A and B. The evolutionary significance of this temporal specialization becomes apparent when considering the energetic costs of antimicrobial peptide production and the need for sustained immune surveillance throughout the extended developmental periods characteristic of lepidopteran insects.
Comparative sequence analysis across different species has revealed both conserved and variable regions within this compound that reflect evolutionary constraints and adaptive pressures. The amino acid sequence of this compound from Hyalophora cecropia, WNPFKELEKVGQRVRDAVISAGPAVATVAQATALAK, shows specific structural features that distinguish it from other family members while maintaining the fundamental cecropin architecture. Evolutionary analysis indicates that this compound possesses a blocked carboxyl-terminal region similar to cecropins A and B, suggesting that this structural feature represents an ancestral characteristic that has been maintained due to its functional importance. The identification of this compound variants in other species, including the novel this compound from Anopheles gambiae that exhibits potent activity against Plasmodium falciparum sporozoites, demonstrates the continued evolutionary refinement of these peptides in response to specific pathogenic challenges.
Initial Characterization of Physicochemical Properties
The initial physicochemical characterization of this compound revealed a peptide with distinctive structural and functional properties that distinguish it from other members of the cecropin family while maintaining the core features essential for antimicrobial activity. This compound consists of 35 amino acid residues with a molecular mass of approximately 3,900 daltons, placing it within the typical size range for cecropin family peptides. The peptide exhibits a net positive charge due to the presence of multiple basic amino acid residues, particularly in the amino-terminal region, which contributes significantly to its ability to interact with negatively charged bacterial cell membranes. The complete amino acid sequence, WNPFKELEKVGQRVRDAVISAGPAVATVAQATALAK, reveals a clear division between a hydrophilic amino-terminal domain and a more hydrophobic carboxyl-terminal region, a structural organization that is characteristic of membrane-active antimicrobial peptides.
Structural analysis of this compound has revealed important insights into its molecular organization and membrane interaction mechanisms. The peptide adopts an amphipathic alpha-helical conformation when associated with membrane environments, with the hydrophilic and hydrophobic faces of the helix oriented to facilitate optimal interaction with lipid bilayers. This structural arrangement enables this compound to insert into bacterial cell membranes and disrupt their integrity through formation of transmembrane pores or general membrane destabilization. The presence of a blocked carboxyl-terminal region, similar to that found in cecropins A and B, appears to contribute to the peptide's stability and may influence its specific mode of membrane interaction.
The antimicrobial activity profile of this compound demonstrates broad-spectrum effectiveness against both gram-positive and gram-negative bacterial species, though with some variation in potency depending on the target organism. Initial characterization studies revealed that this compound exhibits antibacterial activity against multiple bacterial strains, with cleared zone diameters ranging from 16 to 22 millimeters in radial diffusion assays. The peptide showed remarkable stability under various environmental conditions, maintaining full antimicrobial activity following exposure to elevated temperatures and treatment with both acidic and basic solutions for extended periods. However, prolonged exposure to extreme pH conditions for 45 minutes resulted in some reduction of activity, suggesting that while this compound possesses considerable stability, it is not entirely resistant to harsh chemical environments. Notably, the peptide demonstrated resistance to proteolytic degradation by trypsin and pepsin, indicating structural features that protect it from enzymatic inactivation in biological environments.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
WNPFKELERAGQRVRDAIISAGPAVATVAQATALAK |
Origin of Product |
United States |
Scientific Research Applications
Antibacterial Applications
Cecropin-D exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated its effectiveness in various contexts:
- Recombinant Expression : Research has shown that recombinant this compound can be expressed in Pichia pastoris, leading to successful secretion and antibacterial activity. The minimum inhibitory concentration (MIC) values indicate strong activity against a range of bacterial species, with clear zones of inhibition measured up to 22 mm in diameter for certain strains .
- Cecropin D-Derived Peptides : Synthetic peptides derived from this compound, such as ΔM2, ΔM3, and ΔM4, have been developed to enhance antibacterial properties. These modified peptides have shown increased efficacy against multidrug-resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa, making them promising candidates for antibiotic development .
Antifungal Applications
This compound also demonstrates potent antifungal properties:
- Inhibition of Fungal Growth : Recent studies have focused on synthetic peptides derived from this compound that inhibit the growth of fungal pathogens like Candida albicans, Candida tropicalis, and Candida parapsilosis. These peptides effectively reduced biofilm formation and showed fungicidal activity at micromolar concentrations .
- Mechanism of Action : The antifungal activity involves destabilization of yeast cell walls and increased membrane permeability, which can be enhanced by modifications to the peptide structure .
Antiviral Applications
This compound has shown promise in antiviral applications as well:
- Inhibition of Viral Infections : Studies indicate that this compound can inhibit the porcine reproductive and respiratory syndrome virus (PRRSV) in vitro. This suggests potential applications in veterinary medicine for controlling viral infections in livestock .
Therapeutic Potential
The therapeutic applications of this compound extend beyond direct antimicrobial effects:
- Intestinal Health : Research indicates that dietary supplementation with this compound can improve growth performance and gut health in weaned piglets by promoting beneficial intestinal flora and reducing harmful bacteria .
- Malaria Control : Given its potent activity against Plasmodium falciparum, the malaria-causing parasite, this compound could be explored as a novel approach for malaria control strategies through vector management .
Summary Table of this compound Applications
Comparison with Similar Compounds
Table 1: Structural and Functional Properties of Cecropin-D and Related Peptides
Key Observations:
Charge and Selectivity: Unlike Cecropin-A (+2 to +4 charge), this compound’s neutral charge reduces non-specific cytotoxicity, making it safer for eukaryotic cells . However, this limits its electrostatic interactions with negatively charged bacterial membranes compared to cationic peptides like Moricin-B (+5) .
Activity Spectrum: Antimicrobial: this compound shows activity against C. albicans (MIC: ~10 µM) and Pseudomonas aeruginosa (MIC: ~25 µM), comparable to Gloverin but less potent than Moricin-B against fungi . Antiparasitic: this compound exhibits moderate anti-leishmanial activity (IC₅₀: 15 µM), outperformed by Anionic Peptide 2 (IC₅₀: 5 µM) due to the latter’s enhanced membrane permeability .
Mechanistic Differences
Table 2: Mechanism of Action and Limitations
- This compound vs. Cecropin-A : While both disrupt microbial membranes, Cecropin-A’s higher charge enhances binding to lipid bilayers but increases hemolytic activity (HC₅₀: 50 µM vs. This compound’s HC₅₀: >100 µM) .
- This compound vs. Anionic Peptide 2: The anionic peptide’s anti-leishmanial efficacy is attributed to its ability to penetrate intracellular compartments, a feature less pronounced in this compound .
Expression and Production
- This compound : Successfully expressed in Bombyx mori (yield: ~1.2 mg/L) and Pichia pastoris (yield: ~5 mg/L), with retained bioactivity .
- Moricin-B : Requires complex eukaryotic systems for folding, limiting scalable production .
- Gloverin : Easily synthesized chemically but prone to oxidation, reducing stability .
Preparation Methods
Gene Synthesis and Cloning
The initial step in preparing Cecropin-D involves synthesizing the gene encoding the peptide. This is typically achieved by the splicing by overlap extension (SOEing) PCR method. Synthetic oligonucleotides encoding the this compound sequence, often fused with proteolytic cleavage signals such as KEX2, are used to assemble the full gene sequence by PCR amplification. This method allows precise control over the sequence and facilitates subsequent cloning steps.
The synthesized gene is then cloned into an expression vector. For example, the recombinant plasmid pGAPZαA-cecropin D has been used effectively for expression in yeast systems.
Expression Systems
One of the most effective systems for producing this compound is the methylotrophic yeast Pichia pastoris, specifically the SMD1168 strain. The linearized recombinant plasmid is introduced into competent P. pastoris cells by electroporation under specific conditions (e.g., 305 V pulse for 15 ms in a 0.2 cm cuvette). After electroporation, cells are recovered in sorbitol-containing medium and plated on selective agar for colony isolation.
- Initial inoculation is done in yeast extract peptone dextrose (YPD) medium at 28–30°C with agitation (250–300 rpm).
- Cultures are scaled up from 10 ml to 50 ml volumes for optimal growth.
- Expression levels are monitored by sampling at various time points (0, 24, 48, 72, 96 hours) and analyzing supernatants by Tricine-SDS-PAGE to confirm peptide secretion.
Optimization of Fermentation Conditions
To maximize this compound yield, several parameters are optimized:
| Parameter | Condition Tested | Outcome/Effect |
|---|---|---|
| Carbon Source | Glucose vs. Glycerol | No significant difference in growth rate |
| Initial Glucose Conc. | 2% vs. 4% | 4% glucose improved yeast growth significantly |
| Nitrogen Source | Urea vs. Ammonium sulfate vs. Tryptone | Urea improved growth over ammonium sulfate; tryptone similar to urea |
| Feeding Strategy | Batch vs. Intermittent Feeding | Intermittent batch feeding enhanced cell production |
These optimizations are based on the assumption that improved yeast growth correlates with higher peptide expression.
Synthetic Peptide Preparation
In addition to recombinant expression, this compound or its analogs can be chemically synthesized. For example, a short synthetic cationic antimicrobial peptide derived from this compound (CAMP-CecD) was synthesized with 98% purity by commercial peptide synthesis services. The lyophilized peptide is dissolved in phosphate-buffered saline (PBS) at a high concentration (e.g., 5000 μg/mL) and diluted freshly for experimental use.
Summary Table of Preparation Methods
| Step | Method/Condition | Notes/Comments |
|---|---|---|
| Gene synthesis | SOEing PCR using synthetic oligonucleotides | Allows precise gene assembly |
| Cloning | Recombinant plasmid pGAPZαA-cecropin D | Suitable for yeast expression |
| Transformation | Electroporation into P. pastoris SMD1168 | 305 V, 15 ms pulse, recovery in sorbitol |
| Culture | YPD medium, 28–30°C, 250–300 rpm agitation | Time points: 0, 24, 48, 72, 96 h for expression |
| Fermentation optimization | Carbon source: glucose (4%), nitrogen source: urea, intermittent feeding | Improved growth and expression |
| Peptide purification | Supernatant collection, enzymatic treatment | Trypsin/pepsin digestion for activity assays |
| Synthetic peptide prep | Chemical synthesis, lyophilized, dissolved in PBS | 98% purity, ready for antibacterial testing |
Research Findings on Preparation Efficiency
- Expression in P. pastoris yields biologically active this compound detectable in culture supernatants by SDS-PAGE and antibacterial assays.
- Optimization of carbon and nitrogen sources and feeding strategy significantly enhances yeast growth and peptide yield.
- Synthetic peptides derived from this compound maintain antimicrobial activity, validating chemical synthesis as a viable preparation method for research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
